Fmoc-His(Boc)-OH Reduces Epimerization 20-Fold Compared to Trityl-Protected Histidine at 90°C
Under identical microwave-assisted SPPS conditions at 90°C, Fmoc-His(Boc)-OH exhibited an epimerization rate of 0.81%, whereas the widely used analog Fmoc-His(Trt)-OH showed an epimerization rate greater than 16% [1]. This represents a greater than 20-fold reduction in D-isomer formation for the Boc-protected derivative. The Boc group's carbamate moiety effectively withdraws electron density from the imidazole π-system, lowering its basicity and thus preventing α-proton abstraction during activation [1]. This quantitative advantage directly translates to significantly higher crude peptide purity and reduced purification burden.
| Evidence Dimension | Epimerization rate |
|---|---|
| Target Compound Data | 0.81% |
| Comparator Or Baseline | Fmoc-His(Trt)-OH: >16% |
| Quantified Difference | >20-fold reduction |
| Conditions | Microwave-assisted SPPS at 90°C, DIC/Oxyma Pure activation, 2 min coupling |
Why This Matters
Lower epimerization directly correlates with higher enantiomeric purity of the target peptide, reducing costly and time-consuming HPLC purification steps for challenging sequences.
- [1] Bio-equip. (2024). Fmoc-His(Boc)-OH在基于Fmoc的固相肽合成中的应用. Retrieved from https://www.bio-equip.com/showarticle453138756.html View Source
